molecular formula C9H10BrNO2 B556784 2-Amino-3-(2-bromophenyl)propanoic acid CAS No. 30163-16-7

2-Amino-3-(2-bromophenyl)propanoic acid

Cat. No. B556784
CAS RN: 30163-16-7
M. Wt: 244.08 g/mol
InChI Key: JFVLNTLXEZDFHW-UHFFFAOYSA-N
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Description

“2-Amino-3-(2-bromophenyl)propanoic acid” is an organic compound with the molecular weight of 244.09 . It is a derivative of phenylalanine in which the amino acid L-phenylalanine has a bromine atom substituted for carbon 4 . The compound is usually in the form of a white or slightly yellow crystalline powder .


Molecular Structure Analysis

The IUPAC name for this compound is (2S)-2-amino-3-(2-bromophenyl)propanoic acid . The InChI code for this compound is 1S/C9H10BrNO2/c10-7-4-2-1-3-6(7)5-8(11)9(12)13/h1-4,8H,5,11H2,(H,12,13)/t8-/m0/s1 .


Physical And Chemical Properties Analysis

The compound is a solid at room temperature . It has a molecular weight of 244.09 .

Scientific Research Applications

  • Improved synthesis methods: Racemic 2-amino-3-(heteroaryl)propanoic acids, with a furan or thiophene nucleus, have been synthesized with high yields. This method avoids hydrogenolysis of bromine on the thiophene nucleus, a common issue in such syntheses (Kitagawa, Khandmaa, Fukumoto, & Asada, 2004).

  • Asymmetric synthesis of fluorinated tyrosine derivatives: A method for synthesizing various fluorinated l-tyrosine and meta-l-tyrosines, which include 2-amino-3-(fluoro-hydroxyphenyl) propanoic acids, has been described (Monclus, Masson, & Luxen, 1995).

  • Phytotoxic and mutagenic effects: Cinnamic acid derivatives, including 2,3-dibromo-3-phenyl-propanoic acid and related compounds, were evaluated for their phytotoxicity and genotoxicity on Triticum aestivum, revealing various effects on plant growth and metabolism (Jităreanu, Pãdureanu, Tătărîngă, Tuchiluş, & Stănescu, 2013).

  • Computational Peptidology: The molecular properties and structures of new antifungal tripeptides, which include 2-amino-3-phenylpropanamido derivatives, were studied using conceptual density functional theory, aiding in the drug design process (Flores-Holguín, Frau, & Glossman-Mitnik, 2019).

  • Catalytic asymmetric synthesis: A catalytic asymmetric synthetic route has been developed for a tyrosine derivative (S)-2-amino-3-(3-hydroxy-4-methoxy-5-methylphenyl)propanoic acid, used in the biosynthesis of tetrahydroisoquinoline alkaloids (Tanifuji, Oguri, Koketsu, Yoshinaga, Minami, & Oikawa, 2016).

  • Modification of hydrogels for medical applications: Radiation-induced polyvinyl alcohol/acrylic acid hydrogels were modified with various amine compounds, including 2-amino-3-(4-hydroxyphenyl) propanoic acid, enhancing their antibacterial and antifungal activities (Aly & El-Mohdy, 2015).

  • Synthesis of novel Pt(II)-complexes: An alanine-based amino acid, 2-amino-3-[4-propyl-3-(thiophen-2-yl)-5-thioxo-4,5-dihydro-1H-1,2,4-triazol-1-yl]propanoic acid, was used as a scaffold for synthesizing new platinum complexes with potential dual action in biomedical applications (Riccardi, Capasso, Rozza, Platella, Montesarchio, Di Gaetano, Marzo, Pratesi, Messori, Roviello, & Musumeci, 2019).

  • Asymmetric biocatalysis: Methylobacterium Y1-6 was used for the chiral catalysis of S-3-amino-3-phenylpropionic acid, an important pharmaceutical intermediate, highlighting the potential of microbial biocatalysis in drug research (Li, Wang, Huang, Zou, & Zheng, 2013).

  • Synthesis and evaluation of novel compounds: Novel amino acid conjugates with nifedipine were synthesized and evaluated for their antioxidant, anti-inflammatory, and antiulcer activities (Subudhi & Sahoo, 2011).

Safety And Hazards

The compound has been classified with the signal word “Warning” under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The hazard statements associated with it are H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding contact with skin, eyes, or clothing, and avoiding ingestion and inhalation .

properties

IUPAC Name

2-amino-3-(2-bromophenyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10BrNO2/c10-7-4-2-1-3-6(7)5-8(11)9(12)13/h1-4,8H,5,11H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFVLNTLXEZDFHW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CC(C(=O)O)N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-3-(2-bromophenyl)propanoic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
32
Citations
V Williams, Y Cui, X Jiang, C Zhang… - … Process Research & …, 2022 - ACS Publications
d-Amino acids are important intermediates for the synthesis of β-lactam antibiotics and other vital pharmaceuticals, which can be synthesized by various methods including biocatalysis. …
Number of citations: 1 pubs.acs.org
V Kersemans, K Kersemans, B Cornelissen… - Cancer biotherapy & …, 2006 - liebertpub.com
Various radiolabeled amino acids show promising results in tumor detection, as applied in the management of cancer patients. We synthesized the precursor 2-iodo-L-phenylalanine for …
Number of citations: 3 www.liebertpub.com
H Zhu, J Wang, Y Lu, VA Soloshonok… - The Journal of …, 2023 - ACS Publications
Novel type of Pd(II) complexes have been synthesized under operationally simple and convenient conditions and applied in the dynamic thermodynamic resolution of racemic N,C-…
Number of citations: 1 pubs.acs.org
H Zhu, J Wang, Y Lu, VA Soloshonok… - The Journal of …, 2022 - ACS Publications
An operationally simple and convenient resolution method via Cu(II) complexes was reported, efficiently providing valuable enantiopure N,C-unprotected α-amino acids. This protocol …
Number of citations: 2 pubs.acs.org
V Kersemans - 2005 - libstore.ugent.be
At the beginning of my academic career, performing a PhD has always been a dream. This desire of exploration was even stimulated during the fine years at the Vrije Universiteit …
Number of citations: 4 libstore.ugent.be
H Chen, J Wang, S Zhou, H Liu - The Journal of Organic …, 2014 - ACS Publications
An investigation into the reactivity profile of alkyl halides has led to the development of a new method for the asymmetric synthesis of chiral heterocyclic amino acids. This protocol …
Number of citations: 16 pubs.acs.org
H Badelt-Lichtblau, B Kainz, C Völlenkle… - Bioconjugate …, 2009 - ACS Publications
The mesophilic organism Lysinibacillus sphaericus CCM 2177 produces the surface (S)-layer protein SbpA, which after secretion completely covers the cell surface with a crystalline …
Number of citations: 34 pubs.acs.org
X Tang, TW Schneider, JW Walker, DA Buttry - Langmuir, 1996 - ACS Publications
A direct comparison of the self-assembly on Au and Ag of thiol and disulfide derivatives of viologens bearing long n-alkyl chains was made in order to ascertain the relative efficiency of …
Number of citations: 140 pubs.acs.org
K Osman, D Ramjugernath… - Journal of Chemical & …, 2015 - ACS Publications
To reduce the rate of climate change, feasible and energy-efficient solutions need to be found to capture CO 2 at low pressure from flue gas emitted by various industries and energy …
Number of citations: 16 pubs.acs.org
X Li, RE Kyne, TV Ovaska - The Journal of organic chemistry, 2007 - ACS Publications
Appropriately substituted 1-alkenyl-4-pentyn-1-ol systems, readily prepared from simple starting materials, serve as useful precursors to a number of substituted cyclohept-4-enone …
Number of citations: 18 pubs.acs.org

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